molecular formula C8H15N3S B14234121 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)-

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)-

Cat. No.: B14234121
M. Wt: 185.29 g/mol
InChI Key: CLOCUUKOJRGPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- is a chemical compound with the molecular formula C8H16N4S It is a derivative of 1,2-propanediamine, featuring a thiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- typically involves the reaction of 2-methyl-1,2-propanediamine with 5-methyl-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine: A simpler analog without the thiazole ring.

    2-Methyl-1,2-propanediamine: Lacks the thiazole substitution.

    5-Methyl-2-thiazolyl chloride: The precursor used in the synthesis of the compound.

Uniqueness

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- is unique due to the presence of both the 1,2-propanediamine backbone and the 5-methyl-2-thiazolyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)-, also known as 2-Methyl-n1-2-thiazolyl-1,2-propanediamine (CAS Number: 440102-54-5), is a compound that has garnered interest due to its potential biological activities. This article discusses its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- is C7H13N3SC_7H_{13}N_3S with a molecular weight of approximately 171.26 g/mol. The compound features a thiazole ring which is known for its biological significance, particularly in medicinal chemistry.

Biological Activity

Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit notable antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains. The specific activity of 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- against pathogens such as Staphylococcus aureus and Escherichia coli remains to be thoroughly investigated but is anticipated based on the structure-activity relationship observed in similar compounds .

Anticancer Properties
Thiazole derivatives are frequently evaluated for anticancer activities. In related studies, thiazole-containing compounds have shown cytotoxic effects against various cancer cell lines. For example, Schiff base complexes derived from thiazoles have demonstrated significant anticancer activity against cell lines such as HeLa and MCF7 . While specific data on 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)- is limited, it is reasonable to hypothesize that this compound may exhibit similar properties due to the presence of the thiazole ring.

Table 1: Summary of Biological Activities of Thiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)-AntimicrobialTBDHypothetical
Schiff base derived from thiazolesAnticancerHeLa
Copper(II) complexes with thiazolesCytotoxicMCF7

The mechanisms through which thiazole derivatives exert their biological effects often involve:

  • DNA Intercalation : Some thiazole-containing compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Certain derivatives act as inhibitors for key enzymes involved in cancer progression or microbial metabolism.

Further studies are required to elucidate the precise mechanisms of action for 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-thiazolyl)-.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

2-methyl-1-N-(5-methyl-1,3-thiazol-2-yl)propane-1,2-diamine

InChI

InChI=1S/C8H15N3S/c1-6-4-10-7(12-6)11-5-8(2,3)9/h4H,5,9H2,1-3H3,(H,10,11)

InChI Key

CLOCUUKOJRGPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NCC(C)(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.